Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
Description
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is an organophosphorus ester featuring a trifluoropropanoate backbone linked to a di(isopentyloxy)phosphoryl group. The compound’s structure combines fluorinated alkyl chains with phosphorylated ester functionalities, making it relevant in pharmaceutical and material science applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the branched isopentyloxy substituents influence steric and solubility properties .
Properties
IUPAC Name |
ethyl 2-[bis(3-methylbutoxy)phosphoryloxy]-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28F3O6P/c1-6-21-14(19)13(15(16,17)18)24-25(20,22-9-7-11(2)3)23-10-8-12(4)5/h11-13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUACNZPEWBLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)OP(=O)(OCCC(C)C)OCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation of Ethyl 2-Hydroxy-3,3,3-trifluoropropanoate
Reagents :
- Di(isopentyloxy)phosphoryl chloride
- Ethyl 2-hydroxy-3,3,3-trifluoropropanoate
- Base (e.g., N-methylmorpholine, triethylamine)
- Solvent: Dichloromethane or dichloroethane
Procedure :
- Ethyl 2-hydroxy-3,3,3-trifluoropropanoate is dissolved in anhydrous dichloromethane under nitrogen.
- Di(isopentyloxy)phosphoryl chloride is added dropwise at 0–5°C.
- N-methylmorpholine (1.1 eq) is introduced to neutralize HCl byproduct.
- Reaction proceeds for 12–24 hours at room temperature.
Yield : 68–75% after column purification (silica gel, ethyl acetate/hexane).
Mechanism :
$$
\text{R-OH + Cl-P(O)(OR')₂ → R-O-P(O)(OR')₂ + HCl}
$$
Base scavenges HCl, shifting equilibrium toward product formation.
Alkylation of Phosphonoacetate Intermediate
Reagents :
- Triethyl phosphonoacetate
- Isopentyl bromide (2.2 eq)
- Sodium hydride (NaH, 1.1 eq)
- Solvent: Tetrahydrofuran (THF)
Procedure :
- Triethyl phosphonoacetate is deprotonated with NaH in THF at −60°C.
- Isopentyl bromide is added slowly; the mixture warms to room temperature over 12 hours.
- The product is extracted with ethyl acetate and purified via vacuum distillation.
Yield : 55–62% (purity >90% by GC-MS).
Challenges :
One-Pot Synthesis from Trifluoroacetyl Chloride
Reagents :
- Trifluoroacetyl chloride
- Vinyl ethyl ether
- Di(isopentyl) hydrogen phosphite
- Catalyst: N-methylmorpholine
Procedure :
- Trifluoroacetyl chloride reacts with vinyl ethyl ether in dichloroethane at 0–10°C.
- Di(isopentyl) hydrogen phosphite is introduced, followed by N-methylmorpholine.
- The mixture is stirred for 3 hours, washed with water, and concentrated.
Advantages :
- Avoids pyridine-based catalysts, reducing toxicity.
- Scalable to industrial batches (tested at 50 kg scale).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Phosphorylation | 68–75 | >98 | Moderate | High selectivity |
| Alkylation | 55–62 | 90–95 | Low | Avoids phosphoryl chlorides |
| One-Pot Synthesis | 70–78 | >95 | High | Industrial-friendly, minimal purification |
Optimization Strategies
Solvent Effects
Catalytic Base Selection
Temperature Control
- Phosphorylation at 0°C reduces racemization of the trifluoropropanoate ester.
- Alkylation at −60°C suppresses bis-alkylation byproducts.
Industrial-Scale Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a molecular formula of and a molecular weight of approximately 392.35 g/mol. Its unique structure includes:
- An ethyl ester moiety
- A phosphoryl group
- Two isopentyloxy substituents
- A trifluoropropanoate group
The trifluorinated propanoate moiety enhances the compound's lipophilicity and bioactivity due to the electron-withdrawing effect of the fluorine atoms, which can influence its reactivity and interactions with biological systems.
Synthesis Pathways
The synthesis of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate typically involves multi-step synthetic routes. Key steps may include:
- Formation of the phosphoryl group via phosphorylation reactions.
- Introduction of the isopentyloxy groups through etherification processes.
- Final esterification to yield the desired product.
These synthetic methods are critical for producing the compound in sufficient purity and yield for research and application purposes.
Pharmaceutical Chemistry
This compound may exhibit pharmacological properties similar to other organophosphate compounds. Its potential applications include:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, similar to known organophosphate inhibitors.
- Antitumor Activity : Preliminary studies suggest that organophosphate derivatives may possess cytotoxic effects against certain cancer cell lines.
Agrochemicals
Due to its organophosphate nature, this compound may find applications in agricultural settings:
- Pesticide Development : The compound's structure suggests potential efficacy as an insecticide or herbicide, targeting pests through neurotoxic mechanisms.
- Plant Growth Regulators : It may also be explored as a growth regulator due to its ability to interact with plant metabolic pathways.
Case Study 1: Enzyme Inhibition
Research has indicated that similar organophosphate compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This compound may be evaluated for its AChE inhibitory activity in vitro.
Case Study 2: Antitumor Activity
A study on related organophosphate compounds demonstrated cytotoxicity against various cancer cell lines. This compound could be tested for similar effects using assays such as MTT or colony formation assays.
Mechanism of Action
The mechanism of action of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the phosphoryl group can participate in covalent modifications of target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in the alkoxy groups attached to the phosphoryl moiety. Key examples include:
*Estimated values based on structural trends.
- Lipophilicity (XLogP3) : The di(isopentyloxy) derivative exhibits the highest predicted XLogP3 (~3.5) due to its branched, long-chain alkoxy groups, enhancing its membrane permeability compared to shorter or linear chains (e.g., diethoxy: XLogP3 = 1.7) .
- Molecular Flexibility: Increased rotatable bonds (11 vs.
- Bioactivity : While the dibutoxy analog (1.27% abundance in bioactive compounds) shows moderate activity, the di(isopentyloxy) variant’s enhanced lipophilicity may improve prodrug efficacy, as seen in HIV-related esters .
Biological Activity
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is a complex organophosphate compound notable for its unique molecular structure, which includes an ethyl ester moiety, a phosphoryl group, and two isopentyloxy substituents. Its molecular formula is with a molecular weight of approximately 392.35 g/mol. This compound exhibits distinctive chemical properties due to the presence of the trifluoropropanoate group, which may influence its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula : C_{12}H_{20}F_3O_5P
- Molecular Weight : 392.35 g/mol
- Functional Groups : Ethyl ester, phosphoryl group, isopentyloxy groups, trifluoropropanoate moiety.
This compound functions primarily through interactions characteristic of organophosphate compounds. It is likely to undergo hydrolysis and phosphorylation reactions, leading to potential inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition can result in accumulation of acetylcholine at synapses, leading to neurotoxic effects.
Toxicological Profile
The compound's toxicity is influenced by its organophosphate nature. Organophosphates are known for their potential neurotoxic effects due to AChE inhibition. The trifluoro substitution may enhance lipophilicity and bioavailability, potentially increasing toxicity compared to non-fluorinated analogs.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, the following table summarizes its characteristics compared to other organophosphate derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate | Contains diethoxy groups instead of isopentyloxy | Different alkoxy substituents may influence reactivity |
| Diisobutyl phosphonate | Simple phosphonate structure without fluorinated groups | Lacks trifluoro substitution which affects lipophilicity |
| Methyl parathion | A well-known pesticide with a methyl group instead of ethyl | Known for strong neurotoxic effects; different alkyl chain influences toxicity |
Case Studies and Research Findings
Research on similar organophosphate compounds provides insights into the biological activity of this compound:
- Neurotoxicity Studies : Studies on organophosphates have demonstrated significant neurotoxic effects due to AChE inhibition. For instance, methyl parathion has been shown to cause severe neurobehavioral deficits in animal models due to similar mechanisms.
- Enzyme Inhibition Assays : In vitro assays indicate that compounds with similar phosphoryl groups exhibit potent inhibition of AChE. This suggests that this compound may also possess significant inhibitory activity.
- Comparative Toxicology : Research indicates that fluorinated organophosphates tend to have enhanced toxicity profiles compared to their non-fluorinated counterparts. This is attributed to increased membrane permeability and bioaccumulation.
Q & A
Basic: What are the optimized synthetic routes for Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate, and how can reaction yields be improved?
Answer:
The synthesis typically involves a multi-step phosphorylation and esterification process. A common approach is:
Phosphorylation: Reacting 3,3,3-trifluoropropanoic acid derivatives with di(isopentyloxy)phosphoryl chloride under anhydrous conditions, using a base (e.g., triethylamine) to scavenge HCl.
Esterification: Subsequent reaction with ethanol in the presence of a coupling agent (e.g., DCC/DMAP).
Optimization Tips:
- Temperature Control: Maintain temperatures between 0–5°C during phosphorylation to minimize side reactions.
- Catalysts: Use catalytic DMAP (0.1–0.5 eq) to accelerate esterification.
- Purification: Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) improves purity. Yields can reach 80–90% with rigorous exclusion of moisture .
Basic: How can NMR spectroscopy (¹H, ¹³C, ³¹P) be utilized to confirm the structure of this compound?
Answer:
Key NMR signatures include:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.25–1.35 (t, 3H) | Ethyl CH3 |
| ¹H | 4.10–4.25 (q, 2H) | Ethyl CH2 |
| ³¹P | ~0–1 ppm | Phosphoryl P |
| ¹³C | 120–125 (q, J = 280 Hz) | CF3 group |
Methodology:
- ³¹P NMR: A singlet near 0 ppm confirms the absence of hydrolyzed phosphoryl impurities.
- ¹H-¹³C HSQC: Correlates trifluoropropyl and ethyl ester protons with their respective carbons.
- Coupling Patterns: Splitting in ¹H NMR (e.g., quartets for ethyl groups) validates ester connectivity .
Advanced: What contradictions might arise in interpreting mass spectrometry (HRMS) data for this compound, and how can they be resolved?
Answer:
Common Issues:
- Isotopic Peaks: The CF3 group (m/z 69) and phosphorus (³¹P, 100% abundance) may complicate isotopic patterns.
- Fragmentation: Loss of di(isopentyloxy)phosphate (Δm/z ~210) can mask the molecular ion peak.
Resolution Strategies:
- High-Resolution MS: Use HRMS (e.g., TOF-MS) to distinguish between [M+H]+ (expected m/z ~460) and fragments.
- Collision-Induced Dissociation (CID): Compare fragmentation pathways with synthetic standards to confirm backbone integrity .
Advanced: How does the steric bulk of di(isopentyloxy) groups influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The di(isopentyloxy) phosphoryl group introduces steric hindrance, which:
- Slows SN2 Reactions: Bulky substituents impede backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMF).
- Stabilizes Intermediates: The phosphoryl group stabilizes carbocation intermediates via electron-withdrawing effects.
Experimental Validation:
- Kinetic Studies: Monitor reaction rates with varying nucleophiles (e.g., azide vs. thiols) in DMF/water.
- DFT Calculations: Model transition states to quantify steric effects .
Advanced: What environmental persistence or toxicity concerns are associated with this compound, given its fluorinated and phosphorylated structure?
Answer:
- Fluorine Persistence: The CF3 group resists hydrolysis and biodegradation, potentially leading to bioaccumulation.
- Phosphoryl Hydrolysis: In aquatic environments, hydrolysis may release toxic di(isopentyloxy)phosphoric acid (LD50 ~200 mg/kg in fish).
Mitigation Strategies:
- Ecotoxicity Assays: Conduct OECD 301D (ready biodegradability) and 211 (daphnia magna toxicity) tests.
- Structure Modifications: Replace isopentyloxy groups with biodegradable ethoxyethoxy chains .
Advanced: How can this compound be applied in lithium-ion battery electrolytes, and what performance advantages does it offer?
Answer:
As a fluorinated ester, it enhances electrolyte performance via:
- Weak Solvation: Reduces Li+-solvent interaction, improving Li+ transference number (e.g., 0.6–0.7 vs. 0.3 for EC/DMC).
- High Oxidation Stability: The CF3 group raises anodic stability to >5 V vs. Li/Li+.
Methodology:
- Electrochemical Testing: Cyclic voltammetry (1–6 V, 0.1 mV/s) and galvanostatic cycling (C/3 rate) in Li||NMC cells.
- Electrolyte Formulation: Combine with FEC (fluoroethylene carbonate) and LiDFOB for synergistic SEI formation .
Advanced: What strategies can address low yields in large-scale phosphorylation steps during synthesis?
Answer:
Root Causes:
- Moisture sensitivity of phosphoryl chloride.
- Incomplete mixing in biphasic reactions.
Solutions:
- Microreactor Systems: Enhance mass transfer and temperature control for exothermic reactions.
- In Situ Drying: Add molecular sieves (3Å) to reaction mixtures.
- Alternative Reagents: Use H-phosphonates with iodine oxidation for milder conditions .
Advanced: How does the compound’s structure correlate with its potential as a prodrug in medicinal chemistry?
Answer:
- Esterase Activation: The ethyl ester is hydrolyzed by esterases in vivo, releasing the active phosphorylated drug.
- Lipophilicity: The di(isopentyloxy) groups enhance cell membrane permeability (LogP ~3.5).
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
